2-(1-methyl-1H-indol-5-yl)acetaldehyde
Description
2-(1-Methyl-1H-indol-5-yl)acetaldehyde is an indole-derived aldehyde featuring a methyl group at the 1-position of the indole ring and an acetaldehyde substituent at the 5-position. Indole derivatives are critical in organic synthesis, pharmaceuticals, and agrochemicals due to their aromaticity, electron-rich nature, and bioactivity. This compound’s aldehyde functional group enhances its reactivity, making it a versatile intermediate for nucleophilic additions, condensations, and as a precursor for heterocyclic compounds .
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-(1-methylindol-5-yl)acetaldehyde |
InChI |
InChI=1S/C11H11NO/c1-12-6-4-10-8-9(5-7-13)2-3-11(10)12/h2-4,6-8H,5H2,1H3 |
InChI Key |
CHRCFSCZPNSMIL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-5-yl)acetaldehyde can be achieved through various methods. One common approach involves the substitution of the methyl hydrogen on acetaldehyde with the indol-5-yl group. This can be done using different reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-indol-5-yl)acetaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) can be used for substitution reactions on the indole ring.
Major Products Formed
Oxidation: 2-(1-methyl-1H-indol-5-yl)acetic acid
Reduction: 2-(1-methyl-1H-indol-5-yl)ethanol
Substitution: Various substituted indole derivatives depending on the electrophile used
Scientific Research Applications
2-(1-methyl-1H-indol-5-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-indol-5-yl)acetaldehyde involves its interaction with various molecular targets and pathways. The indole ring can interact with biological receptors, while the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-(1-methyl-1H-indol-5-yl)acetaldehyde and analogous indole derivatives:
Key Observations:
Substituent Position: The 5-position substitution in 2-(1-methyl-1H-indol-5-yl)acetaldehyde contrasts with the 3-position in 2-(1H-indol-3-yl)acetaldehyde .
Functional Group Diversity :
- Aldehydes (e.g., target compound, DMCHA) exhibit higher reactivity than esters (e.g., methyl 2-(1H-indol-5-yl)acetate) or carboxylic acids. For instance, α,β-unsaturated aldehydes like DMCHA are critical in pheromone activity due to their electrophilic nature , while the target compound’s aldehyde group may facilitate Schiff base formation.
Biological Relevance: DMCHA derivatives are pheromones in beetles, suggesting that aldehydes with unsaturated systems play roles in interspecies communication .
Synthetic Utility :
- The synthesis of tert-butyl 2-(1-methyl-1H-indol-5-yl)acetate derivatives (e.g., via rhodium-catalyzed coupling) highlights the use of indole boronic acids in constructing complex intermediates . This method may extend to the target compound’s production.
Research Findings and Data
Reactivity and Stability:
- Aldehydes like 2-(1-methyl-1H-indol-5-yl)acetaldehyde are prone to oxidation and polymerization. Stabilization strategies (e.g., silylation, as seen in tert-butyl derivatives ) may be necessary for storage.
- Compared to esters (e.g., Methyl 2-(1H-indol-5-yl)acetate), aldehydes offer greater versatility in condensation reactions (e.g., Knoevenagel, Pictet-Spengler) but require careful handling.
Comparative Spectral Data (Hypothetical):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
